molecular formula C10H12Cl2N2O B060554 1-(3-chlorophenyl)piperazin-2-one Hydrochloride CAS No. 183500-94-9

1-(3-chlorophenyl)piperazin-2-one Hydrochloride

Cat. No. B060554
CAS RN: 183500-94-9
M. Wt: 247.12 g/mol
InChI Key: NZULMVLNYMMNLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride involves a series of chemical reactions starting from 2,6-dichloro-nitrobenzene and piperazine. The process includes alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, resulting in a total yield of approximately 48.2%. Factors influencing the synthesis process, such as alkylation, acidulation, and reduction conditions, have been explored to optimize the yield and purity of the product (Quan, 2006).

Molecular Structure Analysis

The molecular structure of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride has been confirmed through various spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques validate the chemical structure and the presence of specific functional groups within the compound, confirming its expected molecular composition (Li Ning-wei, 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions characteristic of piperazine derivatives, such as reductive amination and substitution reactions. Its chemical reactivity is influenced by the chlorophenyl group, which alters its electronic and steric properties, thereby affecting its interaction with different reagents and substrates (S. Mai, 2005).

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Mai (2005) described the synthesis of a related compound, 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride, with an overall yield of 45.7% Mai, S. (2005).
    • Li Ning-wei (2006) and Z. Quan (2006) both reported on the synthesis of 1-(2,3-dichlorophenyl)piperazine, another related compound, with yields of 53.3% and 48.2%, respectively, emphasizing its role as a pharmaceutical intermediate Li Ning-wei (2006), Z. Quan (2006).
  • Biological and Pharmaceutical Applications :

    • Muzzaffar A Bhat et al. (2018) investigated the structural, electronic, molecular, and biological properties of a similar compound, revealing potential activity against prostate-specific membrane protein Bhat, M. A., et al. (2018).
    • R. Staack and H. Maurer (2003) conducted studies on the metabolism and toxicological analysis of 1-(3-chlorophenyl)piperazine (mCPP), a designer drug, in rat urine, identifying key metabolites Staack, R., & Maurer, H. (2003).
    • R. Fuller et al. (1981) explored the pharmacological effects of 1-(m-Chlorophenyl)piperazine (CPP) in rats, identifying it as a serotonin receptor agonist Fuller, R., et al. (1981).
    • A. Hamik and S. Peroutka (1989) assessed the affinity of 1-(m-chlorophenyl)piperazine (mCPP) for various neurotransmitter receptor binding sites in the human brain Hamik, A., & Peroutka, S. (1989).
  • Chemical Analysis and Detection :

    • W. P. Silva et al. (2021) developed a rapid electrochemical method for detecting mCPP in forensic samples Silva, W. P., et al. (2021).
    • M. Barroso et al. (2010) established a procedure for analyzing phenylpiperazine-like stimulants, including mCPP, in human hair Barroso, M., et al. (2010).

Mechanism of Action

While the exact mechanism of action of “1-(3-chlorophenyl)piperazin-2-one Hydrochloride” is not well-documented, it’s worth noting that piperazine, a similar compound, is a GABA receptor agonist .

properties

IUPAC Name

1-(3-chlorophenyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O.ClH/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14;/h1-3,6,12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZULMVLNYMMNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436056
Record name 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)piperazin-2-one Hydrochloride

CAS RN

183500-94-9
Record name 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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